molecular formula C9H9NO4 B14804398 Benzamide, 2-(acetyloxy)-N-hydroxy- CAS No. 16063-88-0

Benzamide, 2-(acetyloxy)-N-hydroxy-

Cat. No.: B14804398
CAS No.: 16063-88-0
M. Wt: 195.17 g/mol
InChI Key: XAWGYFNEGLYGKW-UHFFFAOYSA-N
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Description

[2-(hydroxycarbamoyl)phenyl] Acetate: is an organic compound with the molecular formula C₉H₉NO₄ It is characterized by the presence of a hydroxycarbamoyl group attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(hydroxycarbamoyl)phenyl] Acetate typically involves the reaction of 2-hydroxyacetophenone with an appropriate acylating agent under controlled conditions. One common method includes the use of acetyl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 20-30°C, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of [2-(hydroxycarbamoyl)phenyl] Acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(hydroxycarbamoyl)phenyl] Acetate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamoyl group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

Mechanism of Action

The mechanism of action of [2-(hydroxycarbamoyl)phenyl] Acetate involves its interaction with specific molecular targets. The hydroxycarbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    2-Hydroxyacetophenone: Shares the hydroxy group on the phenyl ring but lacks the carbamoyl and acetate groups.

    Phenyl Acetate: Contains the phenyl and acetate groups but lacks the hydroxycarbamoyl group.

    2-(Aminocarbonyl)phenyl Acetate: Similar structure but with an aminocarbonyl group instead of a hydroxycarbamoyl group.

Uniqueness:

Properties

CAS No.

16063-88-0

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

[2-(hydroxycarbamoyl)phenyl] acetate

InChI

InChI=1S/C9H9NO4/c1-6(11)14-8-5-3-2-4-7(8)9(12)10-13/h2-5,13H,1H3,(H,10,12)

InChI Key

XAWGYFNEGLYGKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NO

Origin of Product

United States

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